Benzeneacetic acid, alpha-[[[(6-methyl-2-pyridinyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester
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Overview
Description
Benzeneacetic acid, alpha-[[[(6-methyl-2-pyridinyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring, a pyridine ring, and a trifluoromethyl group. Its molecular formula is C17H18F3N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[[[(6-methyl-2-pyridinyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Benzeneacetic Acid Derivative: This step involves the reaction of benzeneacetic acid with appropriate reagents to introduce the desired functional groups.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the 6-methyl-2-pyridinyl group is attached to the benzeneacetic acid derivative.
Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
Esterification: The final step involves the esterification of the compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-[[[(6-methyl-2-pyridinyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, alpha-[[[(6-methyl-2-pyridinyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-[[[(6-methyl-2-pyridinyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine ring can interact with nucleophilic sites, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, methyl ester: This compound has a similar structure but lacks the pyridine and trifluoromethyl groups.
Benzeneacetic acid, alpha-oxo-, methyl ester: This compound contains an oxo group instead of the trifluoromethyl group.
Benzeneacetic acid, alpha-methyl-, methyl ester: This compound has a methyl group instead of the trifluoromethyl group.
Uniqueness
Benzeneacetic acid, alpha-[[[(6-methyl-2-pyridinyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the pyridine ring provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C18H18F3N3O3 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)carbamoylamino]-2-phenylpropanoate |
InChI |
InChI=1S/C18H18F3N3O3/c1-3-27-15(25)17(18(19,20)21,13-9-5-4-6-10-13)24-16(26)23-14-11-7-8-12(2)22-14/h4-11H,3H2,1-2H3,(H2,22,23,24,26) |
InChI Key |
DHFZGHPGLHHCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=CC(=N2)C |
Origin of Product |
United States |
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